molecular formula C16H21N5O5S B2526892 3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034426-30-5

3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2526892
CAS No.: 2034426-30-5
M. Wt: 395.43
InChI Key: WDQSJQCKXPNEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H21N5O5S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Modifications

Research has shown the potential of compounds with pyrimidine derivatives in various chemical synthesis processes. The reactions of isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione have been explored for the preparation of spiroheterocycles compounds, highlighting a method to introduce pyridyl and morpholinyl groups into the structures of the products. This process is notable for its higher yields, shorter required time, and simplicity, offering broad applications in chemical synthesis and modifications of pyrimidine derivatives (Gao et al., 2017).

Anticonvulsant Properties

A library of new 1,3-substituted pyrrolidine-2,5-dione compounds, including those derived from morpholine, has been synthesized and evaluated for anticonvulsant properties. One compound, in particular, demonstrated promising results in various models of seizures in mice, suggesting a beneficial protection index compared to established antiepileptic drugs. This indicates the potential of pyrimidine derivatives in the development of new anticonvulsant therapies (Rybka et al., 2017).

Anticancer Activity

Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity. This research highlights the potential of incorporating morpholine and other groups into pyrimidine derivatives to target various cancer cell lines, demonstrating significant anticancer activities in breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).

Heterocyclic Synthesis

The synthesis of novel heterocyclic systems, such as 3,8-disubstituted-5H-pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazine, has been explored, demonstrating the utility of morpholine and piperidine in forming complex pyrimidine-based structures. This research opens new pathways for the development of heterocyclic compounds with potential applications in medicinal chemistry and drug design (Karimian & Karimi, 2020).

Insecticidal Activities

The development of fused morpholine pyrrolidines/piperidines showcases a novel synthesis approach with selective insecticidal activities against pests like armyworm and root-knot nematode. This research indicates the potential of pyrimidine derivatives in agricultural applications, offering a new avenue for the development of insecticides (Wang et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression, effectively halting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating.

Result of Action

The result of the action of this compound is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been observed to induce apoptosis within HCT cells .

Biochemical Analysis

Biochemical Properties

The compound 3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. It is known to interact with various enzymes or cofactors

Properties

IUPAC Name

3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5S/c22-15-13-2-1-5-17-14(13)18-16(23)21(15)12-3-6-19(7-4-12)27(24,25)20-8-10-26-11-9-20/h1-2,5,12H,3-4,6-11H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQSJQCKXPNEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.